CNX-2006

Catalog No.
S547929
CAS No.
M.F
C26H27F4N7O2
M. Wt
545.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CNX-2006

Product Name

CNX-2006

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C26H27F4N7O2

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

CNX2006; CNX 2006; CNX-2006.

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F

Description

The exact mass of the compound N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide is 545.21624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibitors: The molecule contains an acrylamide group, a common functional group found in many kinase inhibitors. Kinases are enzymes involved in various cellular processes, and their inhibition can be a target for cancer and other diseases . N-(3-((2-((4-((1-(2-fluoroethyl)azetidin-3-yl)amino)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)acrylamide might be investigated for its ability to inhibit specific kinases.
  • Medicinal Chemistry: The presence of the fluoroethyl group and the trifluoromethyl group suggests potential efforts to improve drug properties like bioavailability and metabolic stability . Research might explore how these groups affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

CNX-2006 is a novel compound classified as an irreversible inhibitor of the epidermal growth factor receptor, specifically targeting the T790M mutation. This mutation is frequently associated with resistance to first-generation tyrosine kinase inhibitors in patients with non-small cell lung cancer. The design of CNX-2006 allows it to selectively inhibit the T790M mutant form of the epidermal growth factor receptor, thereby disrupting critical signaling pathways involved in cell proliferation and survival in cancer cells .

The primary chemical reaction involving CNX-2006 is its covalent bonding with a cysteine residue located in the ATP-binding site of the mutant epidermal growth factor receptor. This interaction leads to irreversible inhibition of the receptor's activity. The compound typically requires solvents like dimethyl sulfoxide for its reactions and is often buffered to maintain optimal pH levels during experimentation. The specificity of CNX-2006 for the T790M mutation allows it to inhibit the growth of cells harboring this mutation significantly more effectively than wild-type epidermal growth factor receptor cells, with studies indicating up to a 1000-fold increase in inhibition.

In biological assays, CNX-2006 has demonstrated potent activity against non-small cell lung cancer models expressing the epidermal growth factor receptor T790M mutation. It effectively inhibits downstream signaling pathways that promote cell proliferation and survival. The compound has been shown to slow the development of resistance in drug-sensitive epidermal growth factor receptor mutant cells compared to other inhibitors like erlotinib, suggesting a potential advantage in therapeutic settings .

The synthesis of CNX-2006 involves several steps, including the preparation of intermediate compounds that undergo specific reactions under controlled conditions. While detailed synthetic routes are proprietary and not fully disclosed, it is known that the process includes complex organic chemistry techniques typical for pharmaceutical development. The synthesis aims to produce high purity and yield of the active compound suitable for research and clinical applications.

CNX-2006 has significant applications in oncology research, particularly in understanding drug resistance mechanisms in non-small cell lung cancer. It serves as a valuable tool for developing new therapeutic strategies targeting resistant cancer forms. Its ability to selectively inhibit the T790M mutation makes it particularly useful for evaluating combination therapies aimed at overcoming resistance mechanisms associated with epidermal growth factor receptor mutations .

Studies have explored the interactions of CNX-2006 with other compounds and its effects on cellular signaling pathways. Notably, research has indicated that when used in conjunction with MET tyrosine kinase inhibitors, CNX-2006 can effectively counteract resistance mechanisms that arise due to MET amplification in tumors previously treated with epidermal growth factor receptor tyrosine kinase inhibitors . This highlights its potential role not only as a monotherapy but also as part of combination treatment regimens.

CNX-2006 can be compared with several other compounds targeting similar pathways:

Compound NameMechanism of ActionSpecificityUnique Features
AfatinibIrreversible inhibitor of epidermal growth factor receptorBroad-spectrum against multiple mutationsTargets both wild-type and mutant forms
DacomitinibIrreversible inhibitor of epidermal growth factor receptorSelective for various mutationsHigh potency but less selective than CNX-2006
NeratinibIrreversible inhibitor of epidermal growth factor receptorTargets multiple mutationsEffective in overcoming some resistance mechanisms

CNX-2006 stands out due to its high selectivity for the T790M mutation and its unique ability to form irreversible bonds that provide sustained inhibition, making it a promising candidate for treating resistant forms of non-small cell lung cancer .

CNX-2006, chemically known as N-[3-[[2-[[4-[[1-(2-fluoroethyl)-3-azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide, is a novel irreversible mutant-selective epidermal growth factor receptor inhibitor with significant research interest [1] [3]. The molecular structure of CNX-2006 features several key functional groups that require specific synthetic approaches to assemble the final compound [6].

The synthesis of CNX-2006 begins with the preparation of key intermediates that form the core pyrimidine scaffold [9]. The central pyrimidine ring bearing the trifluoromethyl group serves as the primary scaffold upon which other functional groups are attached through sequential coupling reactions [1] [4]. This heterocyclic core is critical for the compound's binding properties and must be synthesized with high purity and stereochemical control [8].

Pyrimidine Core Synthesis

The synthesis of the pyrimidine core typically involves a condensation reaction between an appropriately substituted amidine and a β-keto ester containing the trifluoromethyl group [9] [11]. This reaction produces the 2,4-diaminopyrimidine intermediate that serves as the foundation for subsequent modifications [4]. The reaction scheme can be represented as follows:

Reaction StepStarting MaterialsConditionsIntermediate Formed
1Trifluoroacetoacetate + Guanidine derivativeBase, heat, 120-150°C2-amino-5-trifluoromethylpyrimidine
22-amino-5-trifluoromethylpyrimidine + Halogenating agentPOCl₃, 80-100°C2-amino-4-chloro-5-trifluoromethylpyrimidine
32-amino-4-chloro-5-trifluoromethylpyrimidine + 3-aminophenyl derivativeBase, solvent, 80-100°C2-amino-4-(3-aminophenyl)amino-5-trifluoromethylpyrimidine

The synthesis of the methoxyphenyl component involves preparation of a 2-methoxy-4-aminophenyl intermediate that will later be coupled to the azetidinyl moiety [6] [8]. This requires selective protection and deprotection strategies to ensure regioselective substitution at the desired positions [9].

Azetidinyl Component Synthesis

The 1-(2-fluoroethyl)-3-azetidinyl group represents another critical intermediate in the synthesis of CNX-2006 [1] [3]. The preparation of this strained four-membered ring system typically involves:

  • Formation of the azetidine ring through cyclization of an appropriate precursor [12] [13]
  • Selective N-alkylation with a 2-fluoroethyl group under controlled conditions [6]
  • Functionalization at the 3-position to introduce the amino group for subsequent coupling [1]

The synthesis of this component is particularly challenging due to the strain inherent in the four-membered ring and requires careful control of reaction conditions to prevent ring-opening side reactions [11] [13].

Final Assembly

The final assembly of CNX-2006 involves sequential coupling reactions to connect the various intermediates [4]. The acrylamide group, which serves as the irreversible binding warhead, is typically introduced in the final step to minimize potential side reactions during synthesis [17] [19]. The complete reaction scheme involves:

  • Coupling of the 2-amino-5-trifluoromethylpyrimidine core with the 3-aminophenyl component [1]
  • Introduction of the 2-methoxy-4-[[1-(2-fluoroethyl)-3-azetidinyl]amino]phenyl group at the 2-position of the pyrimidine [6] [8]
  • Final acylation of the 3-aminophenyl nitrogen with acryloyl chloride to introduce the acrylamide warhead [17]

This stepwise approach allows for efficient synthesis while maintaining control over the regioselectivity of each coupling reaction [9] [11].

Optimization Strategies for Irreversible Binding Moieties

The irreversible binding capability of CNX-2006 is a critical feature that distinguishes it from reversible inhibitors and contributes to its potency against mutant epidermal growth factor receptor [15]. The compound achieves irreversible binding through a covalent interaction between its acrylamide warhead and the cysteine residue (Cys797) in the kinase domain of the receptor [4] [17].

Acrylamide Warhead Design

The acrylamide functional group in CNX-2006 serves as an electrophilic "warhead" that undergoes Michael addition with the nucleophilic thiol group of Cys797 [17]. Several key considerations guided the optimization of this warhead:

  • Reactivity balance: The acrylamide must be sufficiently reactive to form a covalent bond with the target cysteine but not so reactive as to indiscriminately react with other nucleophiles [18] [19]
  • Positioning: The warhead must be precisely positioned to align with Cys797 when the rest of the molecule is bound in the active site [15] [17]
  • Stability: The acrylamide group must maintain sufficient stability during synthesis, storage, and administration to reach its target [19]

Research has shown that the unsubstituted acrylamide provides an optimal balance between reactivity and selectivity for CNX-2006, as more reactive warheads like α-haloacrylamides or vinyl sulfonamides demonstrated excessive reactivity leading to off-target effects [17] [18].

Structure-Activity Relationship Studies

Extensive structure-activity relationship studies have been conducted to optimize the irreversible binding properties of CNX-2006 [15]. These studies revealed that:

Structural ModificationEffect on BindingOutcome
Acrylamide → PropionamideLoss of covalent bindingDecreased potency
Acrylamide → MethacrylamideReduced reactivityLower binding rate
Acrylamide → CrotonamideAltered geometrySuboptimal positioning
Linker length variationChanged warhead positioningCritical for optimal binding

The positioning of the acrylamide group relative to the pyrimidine core was found to be critical for effective covalent bond formation [17]. Computational modeling and crystallographic studies demonstrated that a specific linker length and orientation were required to position the electrophilic carbon of the acrylamide in proximity to the nucleophilic sulfur of Cys797 [15] [18].

Kinetic Optimization

The kinetics of covalent bond formation were carefully optimized during the development of CNX-2006 [17]. The rate of covalent bond formation (kinact) and the initial binding affinity (Ki) both contribute to the overall efficiency of irreversible inhibition [17] [19]. Studies have shown that CNX-2006 achieves an optimal balance between these parameters:

  • Initial binding: The non-covalent interactions position the molecule in the binding pocket with sufficient residence time to allow covalent bond formation [15]
  • Covalent reaction: The properly positioned acrylamide reacts with Cys797 at an optimal rate to form a stable covalent bond [17] [18]
  • Irreversibility: Once formed, the covalent bond is stable under physiological conditions, leading to prolonged target inhibition [19]

The optimization of these kinetic parameters was achieved through iterative design and testing of various analogs with modifications to both the warhead and the core scaffold [15] [17].

Purification and Quality Control Protocols

The production of CNX-2006 at high purity levels requires robust purification and quality control protocols to ensure consistency and reliability [20] [22]. These protocols are essential for removing synthesis byproducts, unreacted intermediates, and other impurities that could affect the compound's properties [21].

Chromatographic Purification

Multiple chromatographic techniques are employed in the purification of CNX-2006 [20] [21]:

  • Flash column chromatography: Used for initial purification of crude reaction mixtures, typically employing silica gel as the stationary phase and gradient elution with appropriate solvent systems [20]
  • High-performance liquid chromatography (HPLC): Employed for final purification to achieve >98% purity, often using reverse-phase columns with acetonitrile/water mobile phases [21] [22]
  • Preparative thin-layer chromatography: Sometimes used for purification of smaller quantities or for difficult separations of closely related impurities [20] [23]

The selection of appropriate solvent systems is critical for effective separation of CNX-2006 from structurally similar impurities [21]. Typical solvent systems include dichloromethane/methanol gradients for normal phase separations and acetonitrile/water mixtures for reverse-phase purifications [20] [22].

Crystallization and Recrystallization

Crystallization serves as both a purification technique and a method to obtain CNX-2006 in a well-defined solid form [22] [23]:

  • Solvent selection: Appropriate solvent systems (often ethyl acetate/hexane or ethanol/water mixtures) are selected based on the solubility properties of CNX-2006 [22]
  • Crystallization conditions: Temperature, concentration, and cooling rates are carefully controlled to promote the formation of high-quality crystals [20] [23]
  • Recrystallization: Multiple recrystallization steps may be performed to achieve the desired purity level [21]

The crystalline form of CNX-2006 is typically characterized by X-ray crystallography to confirm the three-dimensional structure and crystal packing arrangement [23] [24].

Analytical Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of CNX-2006 [22] [23]. The following analytical techniques are commonly employed:

Analytical TechniquePurposeAcceptance Criteria
HPLCPurity determination>98% purity, no single impurity >0.5%
Mass spectrometryIdentity confirmationMolecular ion peak at m/z 545.53
Nuclear magnetic resonanceStructural verificationConsistent with expected structure
Elemental analysisComposition verificationWithin ±0.4% of theoretical values
Infrared spectroscopyFunctional group confirmationCharacteristic peaks for key functional groups
Melting pointPhysical property verificationWithin defined range

These analytical methods are applied at various stages of the production process to monitor quality and ensure consistency between batches [22] [23]. Validated analytical methods with defined system suitability criteria are essential for reliable quality control [23].

Stability Testing

Stability testing is conducted to ensure that CNX-2006 maintains its quality throughout its intended shelf life [22] [24]:

  • Accelerated stability studies: Conducted at elevated temperatures and humidities to predict long-term stability [22]
  • Long-term stability studies: Performed under recommended storage conditions to establish shelf life [23]
  • Photostability testing: Evaluates the compound's stability when exposed to light [24]

These studies have established that CNX-2006 is most stable when stored as a solid at -20°C, with a shelf life of approximately 3 years under these conditions [22] [8]. In solution (typically dimethyl sulfoxide), stability is more limited, with recommended storage at -80°C for up to 6 months [3] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

545.21623578 g/mol

Monoisotopic Mass

545.21623578 g/mol

Heavy Atom Count

39

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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